N-(3-acetylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyridazine ring substituted with various groups. The exact structure would depend on the positions of these substitutions on the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence its properties like solubility, melting point, boiling point, etc .
Scientific Research Applications
Antimicrobial and Antifungal Agents
N-(3-acetylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. The study showcases the synthesis of novel 6-oxo-pyridine-3-carboxamide derivatives, demonstrating broad-spectrum antibacterial activity comparable to Ampicillin and Gentamicin, as well as potent antifungal activity against Aspergillus fumigatus, comparable to Amphotericin B. These findings suggest potential applications in developing new antimicrobial and antifungal therapeutics (El-Sehrawi et al., 2015).
c-Met Kinase Inhibitors for Antitumor Activity
Another research avenue involves the evaluation of this compound derivatives as c-Met kinase inhibitors with potential antitumor activities. A study synthesized derivatives containing 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moieties, showing moderate to good antitumor activities against various cancer cell lines. The most promising compound exhibited significant cytotoxicity against A549, H460, and HT-29 cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Liu et al., 2020).
Novel Synthetic Routes and Compound Transformations
Research has also focused on novel synthetic routes and transformations of related compounds. The thermolysis of specific derivatives provides new synthetic paths to pyrrolo[2,3-c]pyridazines and novel pyridazino[3,4-d][1,3]oxazine ring systems, with potential applications in the synthesis of pharmaceuticals and research chemicals. These studies offer insights into the versatility and chemical reactivity of dihydropyridazine derivatives, paving the way for the development of novel compounds with various biological activities (Maeba & Castle, 1979).
Mechanism of Action
Mode of Action
Similar compounds have been shown to undergo nucleophilic substitution reactions, suggesting that this compound may interact with its targets in a similar manner .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by N-(3-acetylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. Compounds with similar structures have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Pharmacokinetics
The compound’s predicted properties suggest high gi absorption and bbb permeability, indicating good bioavailability .
Result of Action
Similar compounds have shown significant antibacterial activity, suggesting that this compound may also have potential antimicrobial effects .
Future Directions
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-9(18)10-4-3-5-11(8-10)15-14(20)12-6-7-13(19)17(2)16-12/h3-8H,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRBAVMYXGYDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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